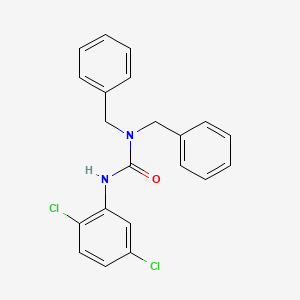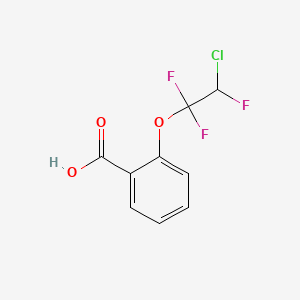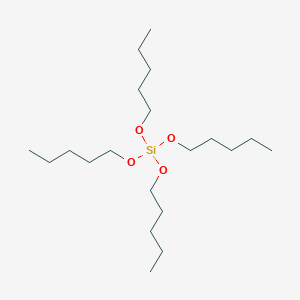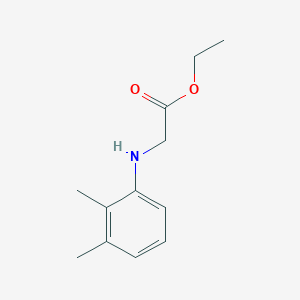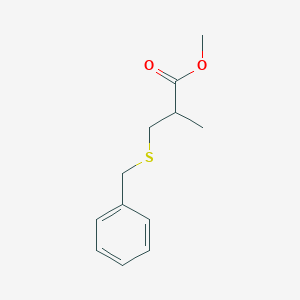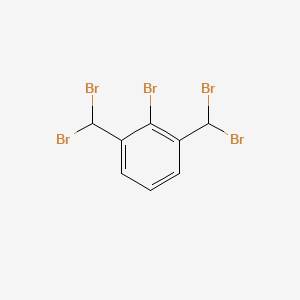
3-(Triphenylsilyl)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Triphenylsilyl)propanoic acid is an organosilicon compound with the molecular formula C21H20O2Si. It is characterized by the presence of a triphenylsilyl group attached to a propanoic acid moiety. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Triphenylsilyl)propanoic acid typically involves the reaction of triphenylsilane with a suitable propanoic acid derivative. One common method is the hydrosilylation of an unsaturated carboxylic acid, such as acrylic acid, using triphenylsilane in the presence of a catalyst like platinum or rhodium complexes. The reaction is usually carried out under an inert atmosphere at elevated temperatures to ensure complete conversion.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity suitable for industrial applications.
Análisis De Reacciones Químicas
Types of Reactions: 3-(Triphenylsilyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding carboxylate salts or esters.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The triphenylsilyl group can participate in substitution reactions, where it can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or borane in tetrahydrofuran.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products Formed:
Oxidation: Carboxylate salts or esters.
Reduction: Corresponding alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
3-(Triphenylsilyl)propanoic acid finds applications in several scientific research areas:
Chemistry: Used as a precursor in the synthesis of organosilicon compounds and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.
Industry: Utilized in the development of advanced materials, including polymers and coatings, due to its unique structural properties.
Mecanismo De Acción
The mechanism of action of 3-(Triphenylsilyl)propanoic acid involves its interaction with various molecular targets. The triphenylsilyl group can influence the reactivity and stability of the compound, while the carboxylic acid moiety can participate in hydrogen bonding and other interactions. These properties make it a versatile compound in chemical synthesis and potential biological applications.
Comparación Con Compuestos Similares
- 3-(Phenylsilyl)propanoic acid
- 3-(Trimethylsilyl)propanoic acid
- 3-(Triphenylmethyl)propanoic acid
Comparison: 3-(Triphenylsilyl)propanoic acid is unique due to the presence of the bulky triphenylsilyl group, which imparts distinct steric and electronic effects compared to other similar compounds. This uniqueness makes it valuable in specific synthetic applications where such effects are desirable.
Propiedades
Fórmula molecular |
C21H20O2Si |
|---|---|
Peso molecular |
332.5 g/mol |
Nombre IUPAC |
3-triphenylsilylpropanoic acid |
InChI |
InChI=1S/C21H20O2Si/c22-21(23)16-17-24(18-10-4-1-5-11-18,19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-15H,16-17H2,(H,22,23) |
Clave InChI |
LNGDLUXGZCZQOG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)[Si](CCC(=O)O)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N'-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]-3-(2-methoxyphenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11959685.png)
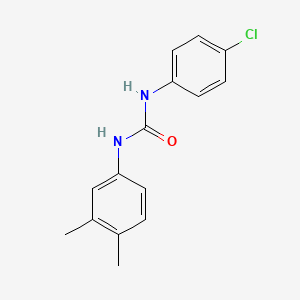
![[3-Methyl-5-(sulfanylmethyl)phenyl]methanethiol](/img/structure/B11959704.png)

